![molecular formula C12H14N2S B1637162 Ethyl-(2-phenyl-thiazol-5-ylmethyl)-amine CAS No. 886494-12-8](/img/structure/B1637162.png)
Ethyl-(2-phenyl-thiazol-5-ylmethyl)-amine
Overview
Description
“(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” is a chemical compound with the molecular formula C11H11NOS and a molecular weight of 205.275 . It is also known by several synonyms, including “4-methyl-2-phenyl-1,3-thiazol-5-yl methanol”, “4-methyl-2-phenylthiazol-5-yl methanol”, and “4-methyl-2-phenyl-thiazol-5-yl-methanol” among others .
Synthesis Analysis
A novel series of thiazole-based heterocycles was synthesized using 1,3-dipolar cycloaddition reactions in the presence of chitosan-grafted-poly (vinylpyridine) as an eco-friendly biopolymeric basic catalyst . The molecular structure of the synthesized compounds was illustrated by spectroscopic and elemental analysis .Molecular Structure Analysis
The molecular structure of “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” can be represented by the SMILES notation:CC1=C (SC (=N1)C2=CC=CC=C2)CO
. Chemical Reactions Analysis
The synthesis of thiazole-based heterocycles involved 1,3-dipolar cycloaddition reactions . More specific reaction mechanisms or chemical reactions involving “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” are not available in the retrieved data.Physical And Chemical Properties Analysis
“(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” has a molecular weight of 205.275 . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Antimicrobial Activity
N-((2-Phenylthiazol-5-yl)methyl)ethanamine: has been investigated for its antimicrobial potential. Thiazole derivatives, including this compound, display broad-spectrum activity against various microorganisms. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens . Further studies could reveal its specific mechanisms of action and potential clinical applications.
Antifungal Properties
Thiazoles are known for their antifungal activity. By targeting fungal cell membranes or metabolic pathways, compounds like N-((2-Phenylthiazol-5-yl)methyl)ethanamine may offer alternative treatments for fungal infections . Investigating its efficacy against specific fungal strains and understanding its mode of action could lead to novel antifungal therapies.
Antiviral Potential
Given the urgent need for antiviral drugs, compounds like N-((2-Phenylthiazol-5-yl)methyl)ethanamine warrant exploration. Thiazoles have shown promise against viruses, including HIV and herpes simplex virus (HSV). Researchers could assess its inhibitory effects on viral replication and evaluate its safety profile .
Neuroprotective Effects
Thiazoles exhibit neuroprotective properties, making them relevant in neurodegenerative diseases. By modulating neurotransmitter systems or reducing oxidative stress, compounds like N-((2-Phenylthiazol-5-yl)methyl)ethanamine might contribute to neuroprotection. Investigating its impact on neuronal health and potential therapeutic applications is crucial .
Anticancer Potential
Thiazoles have attracted attention as potential anticancer agents. Their diverse mechanisms of action include inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth pathways. Researchers could explore N-((2-Phenylthiazol-5-yl)methyl)ethanamine for its cytotoxic effects and evaluate its selectivity against cancer cells .
Anti-Inflammatory Activity
Inflammation plays a central role in various diseases. Thiazoles, including our compound of interest, have demonstrated anti-inflammatory effects. Investigating its impact on inflammatory pathways, cytokine production, and tissue damage could lead to novel anti-inflammatory therapies .
Future Directions
properties
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-13-8-11-9-14-12(15-11)10-6-4-3-5-7-10/h3-7,9,13H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTWANRJXKVKEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(S1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-(2-phenyl-thiazol-5-ylmethyl)-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.